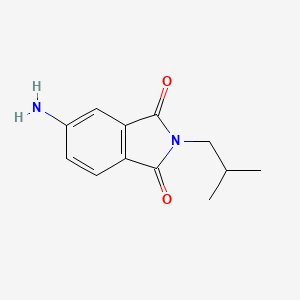

5-amino-2-(2-methylpropyl)-1H-isoindole-1,3(2H)-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of similar isoindole-1,3-dione derivatives involves innovative methodologies, such as the palladium-catalyzed aminocarbonylation of o-halobenzoates with primary amines, which produces 2-substituted isoindole-1,3-diones in good yields. This method tolerates a variety of functional groups, showcasing the versatility of this synthetic approach (Worlikar & Larock, 2008).

Molecular Structure Analysis

Isoindole-1,3-dione derivatives exhibit interesting molecular structures. For instance, certain N-aminoimides have been shown to form noncentrosymmetric crystals with unique hydrogen bonding patterns. These structural features are indicative of the complex interactions that can occur in isoindole-1,3-diones, affecting their chemical behavior and properties (Struga et al., 2007).

Chemical Reactions and Properties

Isoindole-1,3-diones participate in a variety of chemical reactions. For example, amino-functionalized tetrahydroisoindole-1,3-dione derivatives have been efficiently synthesized through a three-component coupling reaction, highlighting the reactivity and potential for diversification in this compound class (Jacobi von Wangelin et al., 2001).

Aplicaciones Científicas De Investigación

Synthesis and Structural Studies

- Synthesis and Crystal Structure : The synthesis of tricyclic N-aminoimides similar to 5-amino-2-(2-methylpropyl)-1H-isoindole-1,3(2H)-dione has been reported, highlighting their molecular and crystal structures. These compounds exhibit unique hydrogen bonding and electrostatic interactions due to their molecular architecture (Struga et al., 2007).

Chemical Synthesis and Reactions

- New Synthesis Methods : Research has developed new methods for synthesizing hexahydro-1H-isoindole-1,3(2H)-dione derivatives, starting from 3-sulfolene, which is structurally related to 5-amino-2-(2-methylpropyl)-1H-isoindole-1,3(2H)-dione. These methods involve epoxidation and subsequent reactions with nucleophiles (Tan et al., 2016).

Pharmaceutical Research

- Antibacterial Properties : Studies have been conducted on the synthesis of alkoxy isoindole-1,3-diones and their antibacterial activity. These compounds, including derivatives of 5-amino-2-(2-methylpropyl)-1H-isoindole-1,3(2H)-dione, have been evaluated for potential chemotherapeutic properties (Ahmed et al., 2006).

Photoluminescent Properties

- Photoluminescent Properties : Amino-phthalimide derivatives, which are chemically related to 5-amino-2-(2-methylpropyl)-1H-isoindole-1,3(2H)-dione, have been synthesized with a focus on their photoluminescent properties. These compounds show high fluorescence in the blue-green region (Tan et al., 2014).

Catalysis and Reduction Studies

- Palladium-Catalyzed Reductions : Research has explored the palladium-catalyzed formate reduction of isoindolines, closely related to 5-amino-2-(2-methylpropyl)-1H-isoindole-1,3(2H)-dione. This study provides insights into the reactivity and reduction mechanisms of such compounds (Hou et al., 2007).

Propiedades

IUPAC Name |

5-amino-2-(2-methylpropyl)isoindole-1,3-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O2/c1-7(2)6-14-11(15)9-4-3-8(13)5-10(9)12(14)16/h3-5,7H,6,13H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMJKQKWZDKOARK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CN1C(=O)C2=C(C1=O)C=C(C=C2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10359152 |

Source

|

| Record name | 5-Amino-2-(2-methylpropyl)-1H-isoindole-1,3(2H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10359152 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Amino-2-isobutyl-1H-isoindole-1,3(2H)-dione | |

CAS RN |

305360-15-0 |

Source

|

| Record name | 5-Amino-2-(2-methylpropyl)-1H-isoindole-1,3(2H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10359152 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-Bromo-2-[(2-chlorobenzyl)oxy]benzaldehyde](/img/structure/B1268633.png)

![2-[(3-Fluorobenzyl)oxy]benzaldehyde](/img/structure/B1268634.png)

![3-[(3-Fluorobenzyl)oxy]benzaldehyde](/img/structure/B1268639.png)

![7-Methyl-4-oxo-2-piperidin-1-yl-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B1268658.png)